![molecular formula C8H10O2 B3382306 9-Oxabicyclo[3.3.1]non-6-en-2-one CAS No. 32347-82-3](/img/structure/B3382306.png)
9-Oxabicyclo[3.3.1]non-6-en-2-one
Vue d'ensemble
Description
9-Oxabicyclo[3.3.1]non-6-en-2-one is a bicyclic ether compound with a unique structure that has garnered interest in various fields of scientific research. Its structure consists of a nine-membered ring with an oxygen atom and a double bond, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 9-Oxabicyclo[3.3.1]non-6-en-2-one typically involves the following steps:
Starting Material: The synthesis begins with cycloocta-1,5-diene.
Reaction Conditions: The compound is synthesized in two steps with an overall yield of 88%.
Industrial Production: Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
9-Oxabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bond or other functional groups.
Major Products: The major products formed from these reactions include dibromo and tribromo derivatives, which feature allylic and vinylic bromine substituents.
Applications De Recherche Scientifique
9-Oxabicyclo[3.3.1]non-6-en-2-one has several applications in scientific research:
Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives may have therapeutic potential due to their ability to interact with specific molecular targets.
Industry: It is used in the synthesis of various industrial chemicals and materials, contributing to advancements in material science and engineering.
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[3.3.1]non-6-en-2-one involves its interaction with molecular targets through its bicyclic ether structure. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical reactions. The pathways involved include the activation of substrates and the stabilization of transition states, leading to efficient catalysis .
Comparaison Avec Des Composés Similaires
9-Oxabicyclo[3.3.1]non-6-en-2-one can be compared with other similar compounds, such as:
9-Oxabicyclo[3.3.1]nona-2,6-diene: This compound has a similar bicyclic structure but differs in the position of the double bond.
9-Oxabicyclo[6.1.0]nonane: Another bicyclic ether with a different ring size and structure.
Cyclooctane, 1,2-epoxy-: A related compound with an epoxide functional group.
The uniqueness of this compound lies in its specific ring structure and the presence of both an oxygen atom and a double bond, which confer distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
9-oxabicyclo[3.3.1]non-6-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNCJBSTRCMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC=CC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339573 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32347-82-3 | |
| Record name | 9-Oxabicyclo[3.3.1]non-6-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide](/img/structure/B3382224.png)
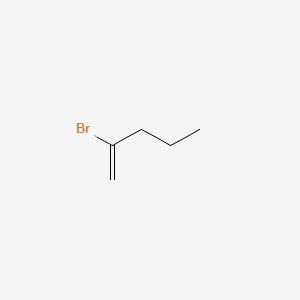
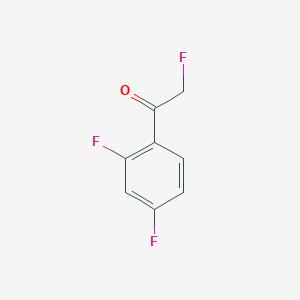

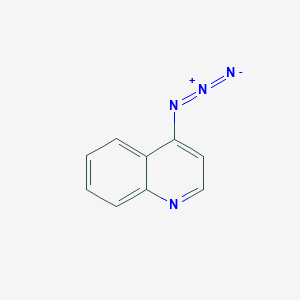
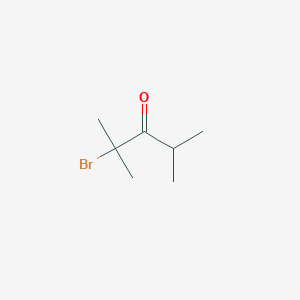
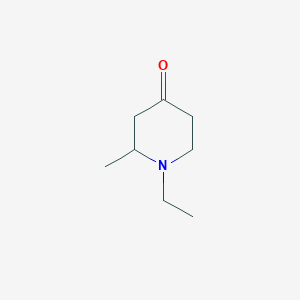
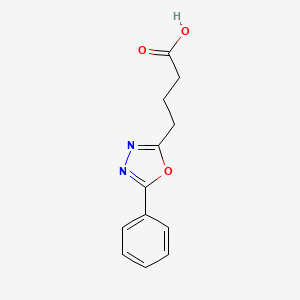
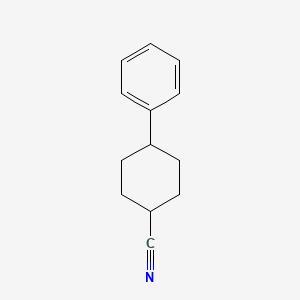
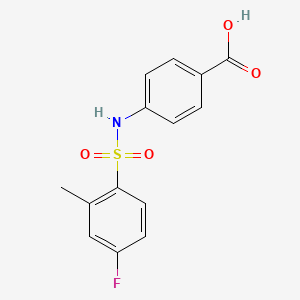
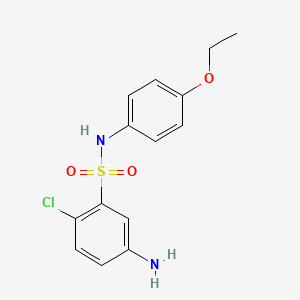
![4-{[(1,1-Dioxidotetrahydrothien-3-yl)amino]sulfonyl}benzoic acid](/img/structure/B3382327.png)
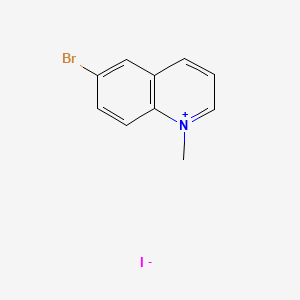
![4-chloro-3-[(2-chlorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382349.png)
